(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone
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Overview
Description
3-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(thiophen-2-yl)pyridazine is a complex organic compound that features a combination of piperazine, piperidine, thiophene, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(thiophen-2-yl)pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the piperazine and piperidine rings, followed by the introduction of the fluorophenyl and thiophene groups. The final step usually involves the formation of the pyridazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(thiophen-2-yl)pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: A simpler analog with similar structural features.
Piperidine derivatives: Compounds with a piperidine ring and various substituents.
Thiophene derivatives: Molecules containing a thiophene ring with different functional groups.
Uniqueness
3-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(thiophen-2-yl)pyridazine is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H26FN5OS |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H26FN5OS/c25-19-3-5-20(6-4-19)28-13-15-30(16-14-28)24(31)18-9-11-29(12-10-18)23-8-7-21(26-27-23)22-2-1-17-32-22/h1-8,17-18H,9-16H2 |
InChI Key |
ZQYWMPNDFBTMGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=NN=C(C=C4)C5=CC=CS5 |
Origin of Product |
United States |
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